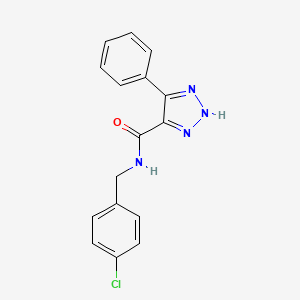
Methyl octadeca-9,11,13,15-tetraenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl octadeca-9,11,13,15-tetraenoate can be synthesized through the esterification of octadecatetraenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of octadecatetraenoic acid from natural sources, followed by its esterification. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions
Methyl octadeca-9,11,13,15-tetraenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted fatty acid methyl esters.
科学的研究の応用
Methyl octadeca-9,11,13,15-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying lipid metabolism and fatty acid interactions.
Industry: It is used in the production of biodegradable lubricants and surfactants
作用機序
The mechanism of action of methyl octadeca-9,11,13,15-tetraenoate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and exert antioxidant effects by scavenging free radicals. The compound’s multiple double bonds allow it to participate in various biochemical pathways, influencing cellular processes such as inflammation and oxidative stress .
類似化合物との比較
Similar Compounds
Stearidonic acid: Another polyunsaturated fatty acid with similar structural features.
α-Parinaric acid: Known for its fluorescent properties and used in membrane studies.
Coniferonic acid: Found in certain plant species and has similar biological activities
Uniqueness
Methyl octadeca-9,11,13,15-tetraenoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
特性
分子式 |
C19H30O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
methyl octadeca-9,11,13,15-tetraenoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3 |
InChIキー |
JOSZZTLGHRSLOI-UHFFFAOYSA-N |
正規SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096975.png)
![N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine](/img/structure/B14096990.png)
![3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14096997.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14097004.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097005.png)
![1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097018.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14097024.png)
![5,7-Dichloro-1-(3-ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097033.png)
![1-{[3-(3,4-dichlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14097042.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097047.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14097050.png)
